molecular formula C21H23N3O2 B2415768 (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313234-22-9

(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2415768
CAS RN: 313234-22-9
M. Wt: 349.434
InChI Key: XAMRSPDBMXKYHA-LNVKXUELSA-N
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Description

(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, also known as DMPI, is a novel compound that has attracted attention in scientific research due to its potential therapeutic applications. DMPI belongs to the class of chromene derivatives, which have been reported to exhibit various biological activities such as anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it has been reported that (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide may exert its biological activities by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has also been reported to interact with various molecular targets such as histone deacetylases, cyclin-dependent kinases, and viral proteases.
Biochemical and Physiological Effects:
(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been reported to exhibit various biochemical and physiological effects. In cancer research, (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. In anti-inflammatory research, (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of inflammatory diseases. In antiviral research, (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been shown to inhibit the production of viral proteins and the assembly of viral particles.

Advantages and Limitations for Lab Experiments

One of the advantages of (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is its broad-spectrum activity against various biological targets. This makes (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide a promising candidate for the development of multi-targeted drugs. Another advantage of (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is its relatively low toxicity, which has been demonstrated in animal studies. However, one of the limitations of (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide. One direction is to investigate the structure-activity relationship of (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide and its analogs to optimize its biological activity and pharmacokinetics. Another direction is to explore the potential of (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide as a combination therapy with other anticancer, anti-inflammatory, or antiviral agents. Furthermore, the development of (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide as a prodrug or a nanoparticle formulation may improve its solubility and bioavailability. Finally, the evaluation of (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide in clinical trials may provide valuable information on its safety and efficacy in humans.

Synthesis Methods

The synthesis of (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves the condensation reaction of 4-methylacetophenone and 7-diethylamino-2-hydroxychromene-3-carboxylic acid in the presence of acetic anhydride and pyridine. The resulting product is then treated with hydrochloric acid to obtain (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide as a yellow solid. The purity of (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide can be confirmed by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been reported to exhibit various biological activities such as anticancer, anti-inflammatory, and antiviral properties. In cancer research, (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been shown to inhibit the proliferation of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has also been reported to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. In addition, (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has shown promising results in animal models of cancer, where it has been able to reduce tumor growth and metastasis.
In anti-inflammatory research, (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has also been shown to reduce the expression of COX-2, which is an enzyme involved in the production of inflammatory mediators. These findings suggest that (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide may have potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In antiviral research, (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been reported to inhibit the replication of various viruses such as HIV, hepatitis C virus, and dengue virus. (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has also been shown to inhibit the entry of viruses into host cells, which is a crucial step in the viral life cycle. These findings suggest that (2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide may have potential therapeutic applications in viral infections.

properties

IUPAC Name

7-(diethylamino)-2-(4-methylphenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-24(5-2)17-11-8-15-12-18(20(22)25)21(26-19(15)13-17)23-16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3,(H2,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMRSPDBMXKYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C)O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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